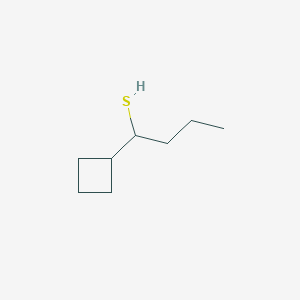
1-Cyclobutylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylbutane-1-thiol is an organic compound characterized by a cyclobutyl group attached to a butane chain, which is further bonded to a thiol group (-SH). This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclobutylbutane with a sulfur nucleophile. For instance, the reaction of an alkyl halide with sodium hydrosulfide can yield the desired thiol compound . The reaction typically occurs under mild conditions, often in the presence of a polar solvent like ethanol.
Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form 1-Cyclobutylbutane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
1-Cyclobutylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules containing sulfur.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclobutylbutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function. This reactivity is often exploited in the development of drugs and other therapeutic agents.
Comparison with Similar Compounds
1-Cyclobutylbutane-1-thiol can be compared with other thiol-containing compounds, such as:
1-Butanethiol: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylmethanethiol: Contains a cyclobutyl group but differs in the position of the thiol group.
Cyclopentylbutane-1-thiol: Contains a cyclopentyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-cyclobutylbutane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-4-8(9)7-5-3-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
QUPUNLIIRWMCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


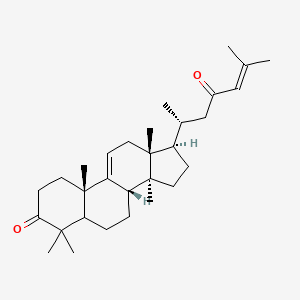
![1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
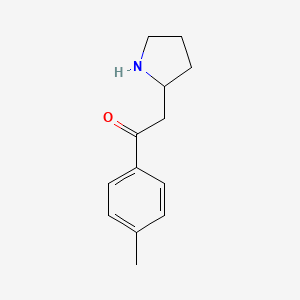
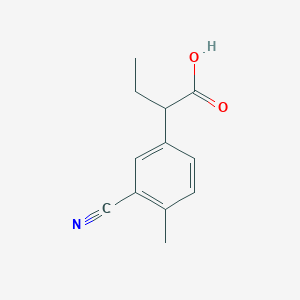

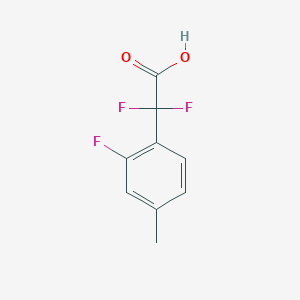
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070798.png)
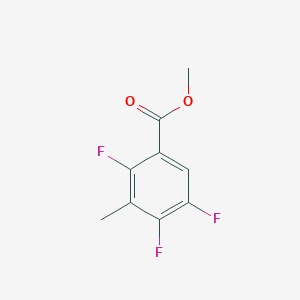
![1-[2-(oxolan-2-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13070811.png)
![Methyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13070818.png)
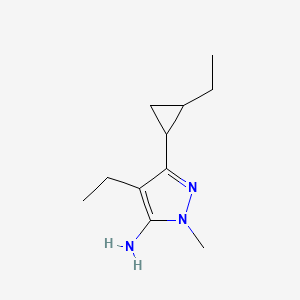
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)


